molecular formula C6H14N2 B14714934 2-Ethylhexahydropyrimidine CAS No. 22385-49-5

2-Ethylhexahydropyrimidine

Cat. No.: B14714934
CAS No.: 22385-49-5
M. Wt: 114.19 g/mol
InChI Key: MMLSDOPMFZSMLV-UHFFFAOYSA-N
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Description

2-Ethylhexahydropyrimidine is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is part of the hexahydropyrimidine family, known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexahydropyrimidine can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and an appropriate alcohol. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently . Another method involves the Biginelli reaction, which combines aldehydes, urea, and β-ketoesters under acidic conditions to form the desired hexahydropyrimidine derivative .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of solid acid catalysts, such as silica-supported acids, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions are sometimes utilized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexahydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Pyrimidine derivatives.

    Reduction: Saturated hexahydropyrimidine derivatives.

    Substitution: N-alkyl or N-acyl hexahydropyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of 2-Ethylhexahydropyrimidine: The presence of the ethyl group at the second position enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This unique feature makes it more effective in certain applications, such as drug development and material science .

Properties

CAS No.

22385-49-5

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-ethyl-1,3-diazinane

InChI

InChI=1S/C6H14N2/c1-2-6-7-4-3-5-8-6/h6-8H,2-5H2,1H3

InChI Key

MMLSDOPMFZSMLV-UHFFFAOYSA-N

Canonical SMILES

CCC1NCCCN1

Origin of Product

United States

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